2-Oxo-2-phenylethyl 2-(4-bromophenyl)-6-chloroquinoline-4-carboxylate

Lipophilicity Drug-likeness Quinoline SAR

2-Oxo-2-phenylethyl 2-(4-bromophenyl)-6-chloroquinoline-4-carboxylate (CAS 355824-58-7) is a halogenated quinoline-4-carboxylate ester. It features a 6-chloro substituent on the quinoline core, a 4-bromophenyl group at the 2-position, and a phenacyl (2-oxo-2-phenylethyl) ester moiety.

Molecular Formula C24H15BrClNO3
Molecular Weight 480.7 g/mol
Cat. No. B12052039
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Oxo-2-phenylethyl 2-(4-bromophenyl)-6-chloroquinoline-4-carboxylate
Molecular FormulaC24H15BrClNO3
Molecular Weight480.7 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C(=O)COC(=O)C2=CC(=NC3=C2C=C(C=C3)Cl)C4=CC=C(C=C4)Br
InChIInChI=1S/C24H15BrClNO3/c25-17-8-6-15(7-9-17)22-13-20(19-12-18(26)10-11-21(19)27-22)24(29)30-14-23(28)16-4-2-1-3-5-16/h1-13H,14H2
InChIKeyOPRBHKKCEOPJER-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Oxo-2-phenylethyl 2-(4-bromophenyl)-6-chloroquinoline-4-carboxylate: A Research-Grade Quinoline Ester for Procurement


2-Oxo-2-phenylethyl 2-(4-bromophenyl)-6-chloroquinoline-4-carboxylate (CAS 355824-58-7) is a halogenated quinoline-4-carboxylate ester. It features a 6-chloro substituent on the quinoline core, a 4-bromophenyl group at the 2-position, and a phenacyl (2-oxo-2-phenylethyl) ester moiety [1]. It is supplied as a 95% pure solid for research and development purposes . The phenacyl ester is structurally distinct from simple alkyl esters, as this functional group has established utility as a photolabile protecting group in synthetic chemistry and caged compound design.

Photolabile ester Phenacyl ester enables light-triggered release for caged compound design.
Halogenated core 6-Chloro / 4-bromophenyl pattern supports SAR and lipophilicity modulation studies.
Specified purity Supplied as a research-grade solid with a stated purity for reproducible assay development.

Why 2-Oxo-2-phenylethyl 2-(4-bromophenyl)-6-chloroquinoline-4-carboxylate Cannot Be Replaced by Common Analogs


Within the quinoline-4-carboxylate class, changes to the ester group, halogen substitution pattern, and aryl substituent at the 2-position lead to significant shifts in key molecular properties relevant to both biological activity and chemical reactivity. For example, a positional isomer where the bromophenyl group is on the ester moiety instead of the quinoline core (CAS 346639-73-4) will present a completely different 3D pharmacophore and electronic distribution . Similarly, replacing the phenacyl ester with an ethyl ester, as in the published antimalarial series, removes the photoreactive carbonyl group, eliminating its utility in photopharmacology or caged compound applications [1]. These structural differences directly translate to variations in lipophilicity, metabolic stability, and synthetic utility, making generic substitution unsuitable for hypothesis-driven research.

Positional isomer Bromophenyl placement on ester instead of quinoline core alters 3D pharmacophore and electronic profile; direct replacement may shift target engagement.
Non-photoreactive ester Ethyl or methyl ester analogs lack the photoreactive carbonyl; cannot support light-gated release workflows essential for photopharmacology.

Quantitative Evidence Guide: 2-Oxo-2-phenylethyl 2-(4-bromophenyl)-6-chloroquinoline-4-carboxylate vs. Comparator Candidates


Lipophilicity (XLogP3) Comparison Against the 4-Chlorophenyl Analogs

The target compound's calculated partition coefficient (XLogP3) is 6.4 [1]. This is higher than the predicted value for its direct 4-chlorophenyl analog (2-oxo-2-phenylethyl 6-chloro-2-(4-chlorophenyl)quinoline-4-carboxylate), which has a lower XLogP3 due to the replacement of the 4-bromophenyl substituent with a less lipophilic 4-chlorophenyl group. This increased lipophilicity can be a critical factor for membrane permeability in cell-based assays, where a higher logP often correlates with enhanced passive diffusion.

Lipophilicity shift
Class-level inference
XLogP3 6.4 (vs. lower for 4-chlorophenyl analog)
Higher lipophilicity may enhance membrane permeability in cell-based SAR assays.
Computed value; experimental logP may differ. Bromine π constant higher than chlorine.
Lipophilicity Drug-likeness Quinoline SAR

Topological Polar Surface Area (TPSA) Compared to Ethyl Ester Derivatives for Blood-Brain Barrier Penetration Prediction

The target compound has a computed TPSA of 56.3 Ų [1]. This is identical to the TPSA of the corresponding ethyl ester, ethyl 2-(4-bromophenyl)-6-chloroquinoline-4-carboxylate, as the ester group topology does not change the count of oxygen and nitrogen atoms. While the value is below the common threshold of 70 Ų for good brain penetration, the higher molecular weight (480.7 g/mol [2]) of the target compound, compared to the ethyl ester (approx. 402.7 g/mol), must be considered alongside TPSA. For CNS drug discovery projects, this combination of low TPSA and higher molecular weight offers a distinct pharmacokinetic profile for probing the relationship between molecular size and passive brain permeation.

TPSA-MW pair
Cross-study comparable
TPSA 56.3 Ų (identical to ethyl ester); ΔMW +78 g/mol
Isolates steric bulk effect while keeping H-bond capacity constant for BBB model validation.
Computed properties; validate experimentally. MW difference impacts diffusivity.
Blood-Brain Barrier CNS Drug Discovery Quinoline Ester

Photoreactive Phenacyl Ester vs. Inert Alkyl Ester: A Functional Distinction for Caged Compound Applications

The target compound incorporates a 2-oxo-2-phenylethyl (phenacyl) ester. Phenacyl esters are a well-established class of photoremovable protecting groups that undergo efficient cleavage upon UV light irradiation (typically ~300-350 nm), releasing the free carboxylic acid [1]. In contrast, common alkyl esters like methyl or ethyl derivatives, such as those in the antimalarial series (2a-j) [2], are photochemically inert. This functional divergence is absolute: one compound enables light-controlled release of the active quinoline-4-carboxylic acid in biological systems, while the other does not. This makes the target compound directly applicable in studies requiring spatiotemporal control of drug or probe activity, a capability absent in non-photoreactive analogs.

Photoreactivity binary
Head-to-head
Photolabile phenacyl ester vs. photochemically inert alkyl ester
Enables light-gated release for spatiotemporal control in biological studies.
Quantum yield ~0.3–0.4 reported for similar compounds under near-UV light.
Photopharmacology Caged Compounds Photoremovable Protecting Group

Purity Baseline: 95% Assay Specification vs. AldrichCPR 'No Analytical Data' for the Positional Isomer

The target compound is supplied with a manufacturer-specified minimum purity of 95% . In contrast, the closely related positional isomer available from Sigma-Aldrich (2-(4-Bromophenyl)-2-oxoethyl 6-chloro-2-phenyl-4-quinolinecarboxylate, CAS 346639-73-4) is part of the AldrichCPR collection, for which the vendor explicitly states that "Sigma-Aldrich does not collect analytical data for this product" and sells it "as-is" without warranty of identity or purity . This represents a critical differentiator for research procurement, where a defined purity specification (≥95%) ensures batch-to-batch consistency and reduces the risk of irreproducible results stemming from unknown impurities.

Purity specification
Data to verify
≥95% purity (HPLC) vs. comparator with no analytical data
Defined purity supports quantitative assay reproducibility; undefined purity risks unknown impurities.
Supplier-specified; independent verification recommended for critical assays.
Quality Control Reproducibility Chemical Procurement

Procurement-Driven Application Scenarios for 2-Oxo-2-phenylethyl 2-(4-bromophenyl)-6-chloroquinoline-4-carboxylate


Structure-Activity Relationship (SAR) Studies on Halogenated Quinoline-4-carboxylates

The compound's unique combination of a 6-chloro and 4-bromophenyl substitution pattern, when compared to the 4-chlorophenyl or 2-phenyl analogs, enables precise exploration of halogen bonding and lipophilicity effects on biological targets like farnesyltransferase [1]. The defined 95% purity ensures that observed biological activity can be confidently attributed to the compound itself and not to impurities.

Photopharmacology and Caged Drug Delivery Research

The phenacyl ester group is photoreactive, enabling the compound to act as a 'caged' version of the active 2-(4-bromophenyl)-6-chloroquinoline-4-carboxylic acid. Upon UV irradiation, the parent acid is released with spatial and temporal precision [2]. This application is impossible with photochemically inert ethyl or methyl ester analogs, making the target compound uniquely suited for light-gated pharmacological studies.

In Silico Model Validation for CNS Drug Discovery

With a low TPSA (56.3 Ų) and high molecular weight (480.7 g/mol) [3], this compound serves as an edge case for validating computational models predicting blood-brain barrier penetration. By comparing its measured CNS penetration with that of its lower molecular weight analog (ethyl ester), researchers can refine in silico models that weigh the impact of molecular size against TPSA.

Methodology Development for Ester Prodrug Activation

This compound provides a defined substrate for studying esterase-mediated activation of phenacyl ester prodrugs. By comparing the hydrolysis rates of this phenacyl ester versus the ethyl ester, researchers can quantify the effect of the electron-withdrawing carbonyl group on enzymatic lability, a critical parameter in prodrug design.

Application
Selection Property
Validation Focus
SAR studies on halogenated quinoline-4-carboxylates
Halogen substitution pattern analysis
Lipophilicity-dependent target engagement and cellular permeability
Photopharmacology and caged compound design
Photoreactive phenacyl ester functionality
Light-induced cleavage kinetics and spatiotemporal release in biological matrices
In silico BBB model validation
Low TPSA / high molecular weight profile
Correlation between computed predictions and experimental brain permeation
Ester prodrug activation methodology
Phenacyl ester substrate for enzymatic studies
Hydrolysis rate comparison under controlled esterase conditions
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